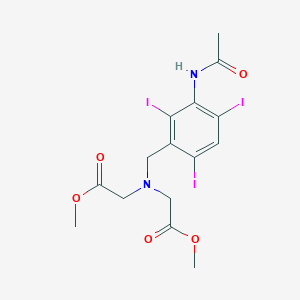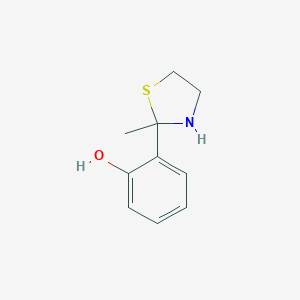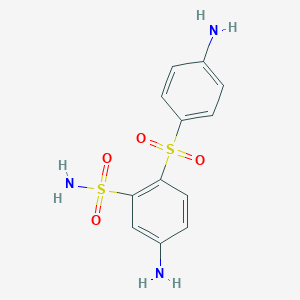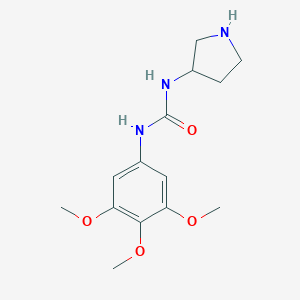
1-(3-Pyrrolidinyl)-3-(3,4,5-trimethoxyphenyl)-urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Pyrrolidinyl)-3-(3,4,5-trimethoxyphenyl)-urea, also known as A-796260, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as selective κ-opioid receptor agonists, which are known to have analgesic and antinociceptive effects.
科学研究应用
1-(3-Pyrrolidinyl)-3-(3,4,5-trimethoxyphenyl)-urea has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic and antinociceptive effects in animal models of pain. It has also been studied for its potential use in the treatment of depression and anxiety disorders, as it has been shown to have anxiolytic and antidepressant effects in animal models.
作用机制
1-(3-Pyrrolidinyl)-3-(3,4,5-trimethoxyphenyl)-urea is a selective κ-opioid receptor agonist. It binds to the κ-opioid receptor and activates it, leading to the inhibition of neurotransmitter release and the modulation of pain perception. It is believed that the analgesic and antinociceptive effects of 1-(3-Pyrrolidinyl)-3-(3,4,5-trimethoxyphenyl)-urea are mediated through its action on the κ-opioid receptor.
生化和生理效应
In addition to its analgesic and antinociceptive effects, 1-(3-Pyrrolidinyl)-3-(3,4,5-trimethoxyphenyl)-urea has been shown to have other biochemical and physiological effects. It has been shown to reduce the release of dopamine in the nucleus accumbens, suggesting that it may have potential as a treatment for drug addiction. It has also been shown to have anti-inflammatory effects, suggesting that it may have potential as a treatment for inflammatory conditions.
实验室实验的优点和局限性
One of the advantages of using 1-(3-Pyrrolidinyl)-3-(3,4,5-trimethoxyphenyl)-urea in lab experiments is its selectivity for the κ-opioid receptor. This allows researchers to study the specific effects of κ-opioid receptor activation without the confounding effects of other opioid receptors. However, one limitation of using 1-(3-Pyrrolidinyl)-3-(3,4,5-trimethoxyphenyl)-urea in lab experiments is its relatively short half-life, which may limit its usefulness in certain experimental paradigms.
未来方向
There are several future directions for research on 1-(3-Pyrrolidinyl)-3-(3,4,5-trimethoxyphenyl)-urea. One area of research is the development of more potent and selective κ-opioid receptor agonists for the treatment of pain and other conditions. Another area of research is the investigation of the potential use of 1-(3-Pyrrolidinyl)-3-(3,4,5-trimethoxyphenyl)-urea in the treatment of drug addiction and inflammatory conditions. Finally, there is a need for further research on the biochemical and physiological effects of 1-(3-Pyrrolidinyl)-3-(3,4,5-trimethoxyphenyl)-urea to better understand its potential therapeutic applications.
合成方法
The synthesis of 1-(3-Pyrrolidinyl)-3-(3,4,5-trimethoxyphenyl)-urea involves the reaction of 3,4,5-trimethoxybenzaldehyde with pyrrolidine in the presence of acetic acid to form the corresponding Schiff base. This Schiff base is then reacted with urea in the presence of a catalytic amount of sodium methoxide to yield the final product, 1-(3-Pyrrolidinyl)-3-(3,4,5-trimethoxyphenyl)-urea. The purity of the compound is confirmed by HPLC analysis.
属性
CAS 编号 |
18471-34-6 |
|---|---|
产品名称 |
1-(3-Pyrrolidinyl)-3-(3,4,5-trimethoxyphenyl)-urea |
分子式 |
C14H21N3O4 |
分子量 |
295.33 g/mol |
IUPAC 名称 |
1-pyrrolidin-3-yl-3-(3,4,5-trimethoxyphenyl)urea |
InChI |
InChI=1S/C14H21N3O4/c1-19-11-6-10(7-12(20-2)13(11)21-3)17-14(18)16-9-4-5-15-8-9/h6-7,9,15H,4-5,8H2,1-3H3,(H2,16,17,18) |
InChI 键 |
KHQVZQWUQCNGNN-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)NC2CCNC2 |
规范 SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)NC2CCNC2 |
同义词 |
1-(3-Pyrrolidinyl)-3-(3,4,5-trimethoxyphenyl)urea |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





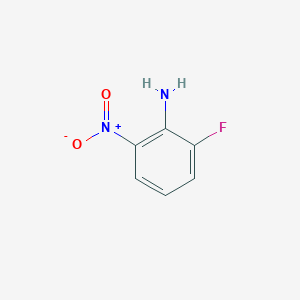
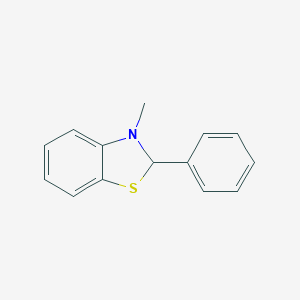
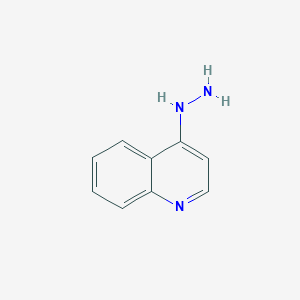
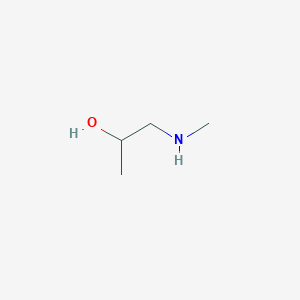
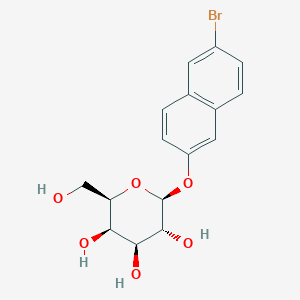
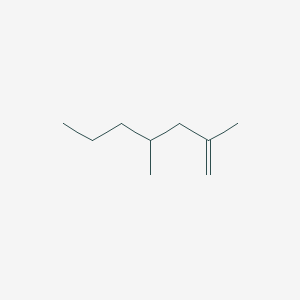
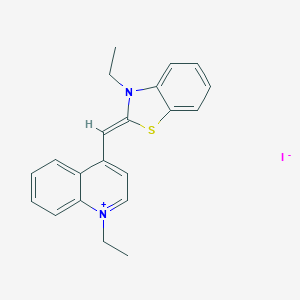
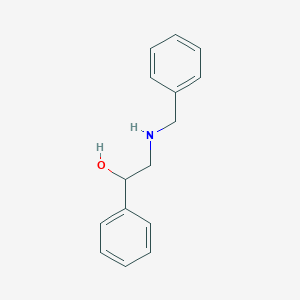
![[(2S,4aS,10aR)-6-acetyloxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-2-yl] acetate](/img/structure/B99272.png)
